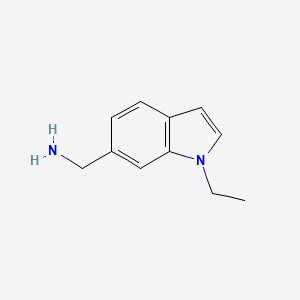

(1-ethyl-1H-indol-6-yl)methanamine

Description

(1-Ethyl-1H-indol-6-yl)methanamine is an indole derivative characterized by an ethyl group at the 1-position of the indole ring and a methanamine (-CH2NH2) substituent at the 6-position. Its molecular formula is C11H14N2, with a molecular weight of 174.25 g/mol (CAS: 1482843-44-6) .

Propriétés

IUPAC Name |

(1-ethylindol-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-13-6-5-10-4-3-9(8-12)7-11(10)13/h3-7H,2,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUYYSQZXWJBSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-1H-indol-6-yl)methanamine typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Ethylation: The indole core is then ethylated at the 1-position using ethyl iodide in the presence of a strong base such as sodium hydride.

Aminomethylation: The final step involves the introduction of the methanamine group at the 6-position. This can be achieved through a Mannich reaction, where the indole is reacted with formaldehyde and a primary amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding indole-6-carboxaldehyde or indole-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the methanamine group to a methyl group, resulting in (1-ethyl-1H-indol-6-yl)methane.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products:

Oxidation: Indole-6-carboxaldehyde, Indole-6-carboxylic acid.

Reduction: (1-ethyl-1H-indol-6-yl)methane.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

a. Histamine Receptor Modulation

One of the primary applications of (1-ethyl-1H-indol-6-yl)methanamine is its role as a histamine 3 receptor (H3R) antagonist. Compounds that target H3 receptors are being researched for their potential to treat various conditions such as obesity, sleep disorders, and neurological diseases like schizophrenia and Parkinson's disease. H3 receptor antagonists can enhance cognitive function and have implications in the treatment of ADHD and narcolepsy .

b. Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antimicrobial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans. The compound this compound has shown promise in preliminary screenings for antibacterial properties, making it a candidate for further development in treating infectious diseases .

a. Synthesis of Derivatives

The synthesis of this compound has been explored to create various analogs with enhanced biological activity. For instance, modifications to the indole structure can lead to compounds with improved potency against specific targets in microbial pathogens. The structure-activity relationship (SAR) studies are crucial for optimizing these compounds for therapeutic use .

b. Cancer Therapeutics

Research indicates that indole derivatives, including this compound, may possess cytotoxic properties against cancer cell lines. In vitro studies have demonstrated that certain analogs can inhibit the growth of pancreatic cancer cells, suggesting potential applications in oncology .

a. Antimicrobial Screening

A comprehensive screening campaign involving over 150,000 compounds highlighted the efficacy of certain indole derivatives against bacterial strains. Specifically, analogs derived from this compound exhibited low minimum inhibitory concentration (MIC) values against MRSA, indicating strong antibacterial activity without significant cytotoxic effects .

| Compound | Target | MIC Value | Notes |

|---|---|---|---|

| This compound | MRSA | ≤ 0.25 µg/mL | Non-toxic |

| 6-Methoxy-phenethyl-indole-imidazole | Cryptococcus neoformans | ≤ 0.25 µg/mL | Selective antifungal |

b. Histamine Receptor Studies

Studies focusing on H3 receptor antagonism have shown that compounds similar to this compound can modulate neurotransmitter release and improve cognitive functions in animal models. These findings support the potential use of such compounds in treating neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of (1-ethyl-1H-indol-6-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The indole core is known to bind to certain protein pockets, influencing biological pathways involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The following table summarizes key structural and molecular features of (1-ethyl-1H-indol-6-yl)methanamine and its analogs:

Key Observations:

- Substituent Effects: Ethyl vs. Halogenation: Fluorinated derivatives (e.g., (6-Fluoro-1H-indol-3-yl)methanamine) may exhibit altered electronic properties and binding affinities due to the electronegative fluorine atom . Methoxy and Ethylamine Chains: Methoxy groups (e.g., 2-(6-Methoxy-1H-indol-3-yl)ethanamine) introduce hydrogen-bonding capacity, while ethylamine chains extend molecular flexibility .

Activité Biologique

(1-ethyl-1H-indol-6-yl)methanamine, a derivative of indole, has garnered interest in the scientific community due to its diverse biological activities. Indole derivatives are known for their interactions with various biological targets, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple receptors and enzymes:

Target Interactions :

- Receptors : This compound binds with high affinity to various receptors, influencing several signaling pathways. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

- Enzymatic Activity : It interacts with cytochrome P450 enzymes, which play a vital role in drug metabolism and biotransformation. The binding involves hydrogen bonding and hydrophobic interactions, impacting the compound's pharmacological profile.

This compound exhibits significant biochemical properties that influence its activity:

Cellular Effects :

- The compound modulates cell signaling pathways and gene expression. In vitro studies have demonstrated that it can enhance cell proliferation at low doses while potentially exhibiting cytotoxicity at higher concentrations .

Pharmacokinetics :

- The ADME (Absorption, Distribution, Metabolism, Excretion) properties indicate that modifications in the molecular structure can enhance lipophilicity and cell permeability. This is crucial for its effectiveness as a therapeutic agent.

Case Studies

Several studies have investigated the effects of this compound in different biological contexts:

- Antimicrobial Activity : Research has highlighted its potential as an antimicrobial agent. For instance, derivatives of indole have shown activity against various bacterial strains, including drug-resistant strains .

- Anticancer Properties : In animal models, this compound demonstrated tumor growth inhibition in xenograft models of head and neck cancer. The compound's ability to modulate cell signaling pathways is believed to contribute to its anticancer effects .

Comparative Analysis

The compound can be compared with similar indole derivatives to understand its unique properties:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| (1-methyl-1H-indol-6-yl)methanamine | Methyl group instead of ethyl | Similar receptor binding but varied potency |

| (1-ethyl-1H-indol-3-yl)methanamine | Methanamine at the 3-position | Different receptor specificity |

| (1-ethyl-1H-indol-6-yl)ethanamine | Ethanolamine group instead of methanamine | Altered pharmacokinetics |

Q & A

Q. What are the recommended synthetic routes for (1-ethyl-1H-indol-6-yl)methanamine in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of indole derivatives. A common approach involves substituting the ethyl group at the 1-position of the indole ring followed by functionalization at the 6-position. For example, reductive amination of (1-ethyl-1H-indol-6-yl)methanal using ammonia or a protected amine source under hydrogenation conditions (e.g., Pd/C or NaBH4) may yield the target compound. Reaction optimization should consider solvent polarity (e.g., methanol or THF) and temperature (25–60°C) to improve yield .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (e.g., δ 3.8–4.2 ppm for methanamine protons) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in a dry, cool environment (<25°C) under inert gas (argon/nitrogen) to prevent degradation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm the ethyl group (δ ~1.4 ppm, triplet for CH3; δ ~4.1 ppm, quartet for CH2) and methanamine moiety (δ ~3.0–3.5 ppm).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C-N bend).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ ions .

Q. How can researchers assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via TLC or HPLC.

- Photostability : Expose to UV light (320–400 nm) and analyze for byproducts.

- pH Stability : Test in buffers (pH 3–10) to identify hydrolysis-sensitive conditions .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar Solvents : Soluble in methanol, ethanol, and DMSO (>50 mg/mL).

- Nonpolar Solvents : Poor solubility in hexane or diethyl ether.

- Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~280 nm for indole derivatives) to determine saturation concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), reducing agents (NaBH4 vs. LiAlH4), and reaction times. Use ANOVA to identify significant factors.

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically.

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to absorb excess ammonia or water .

Q. What computational strategies can predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT2A) or monoamine oxidases. Validate with MD simulations (GROMACS).

- QSAR Modeling : Train models on indole derivatives with known IC50 values against neurodegenerative targets. Use descriptors like logP, polar surface area, and H-bond donors .

Q. How should researchers resolve contradictions in reported biological activities of indole-based methanamines?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubMed and SciFinder. Use Cohen’s κ to assess inter-study reproducibility.

- Experimental Replication : Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions (CLSI guidelines).

- Structural Confounds : Check for impurities (e.g., via LC-MS) or stereoisomers (chiral HPLC) that may skew results .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-3 of indole).

- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for reactions with acylating agents (e.g., acetyl chloride).

- Isotope Labeling : Track -labeled methanamine in amidation reactions via NMR .

Q. How can researchers design derivatives of this compound to enhance blood-brain barrier (BBB) penetration?

- Methodological Answer :

- Lipophilicity Optimization : Introduce fluorine or methyl groups to increase logP (target range: 2–3).

- P-gp Efflux Avoidance : Use Caco-2 assays to screen for P-glycoprotein substrate activity.

- In Silico BBB Prediction : Apply ADMET predictors (e.g., SwissADME) to prioritize candidates with high BBB scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.